Sodium N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-beta-alaninate

Catalog No.
S13173578
CAS No.
70521-74-3
M.F
C17H34NNaO4
M. Wt
339.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-bet...

CAS Number

70521-74-3

Product Name

Sodium N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-beta-alaninate

IUPAC Name

sodium;3-[2-hydroxydodecyl(2-hydroxyethyl)amino]propanoate

Molecular Formula

C17H34NNaO4

Molecular Weight

339.4 g/mol

InChI

InChI=1S/C17H35NO4.Na/c1-2-3-4-5-6-7-8-9-10-16(20)15-18(13-14-19)12-11-17(21)22;/h16,19-20H,2-15H2,1H3,(H,21,22);/q;+1/p-1

InChI Key

AWEMLNGDYQCSIB-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCC(CN(CCC(=O)[O-])CCO)O.[Na+]

Sodium N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-beta-alaninate is a betaine-type compound with the molecular formula C17H35NO4C_{17}H_{35}NO_4 and a molecular weight of 317.46 g/mol. This compound features a unique structure that includes a dodecyl chain, hydroxyl groups, and a beta-alanine moiety, which contributes to its amphiphilic properties. The presence of both hydrophilic (hydroxyethyl and beta-alanine) and hydrophobic (dodecyl) components allows this compound to interact favorably with various biological and chemical environments .

Typical of amino acids and surfactants:

  • Acid-Base Reactions: The carboxyl group of the beta-alanine can donate protons, making it behave as an acid, while the amino group can accept protons, acting as a base.
  • Esterification: The hydroxyl groups can react with carboxylic acids to form esters, which may enhance its surfactant properties.
  • Nucleophilic Substitution: The nitrogen atom in the beta-alanine can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

These reactions are significant for modifying the compound's properties for specific applications .

Sodium N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-beta-alaninate exhibits various biological activities:

  • Biocompatibility: Its structure suggests good compatibility with biological systems, making it suitable for applications in biomedical fields such as drug delivery and tissue engineering.
  • Antimicrobial Properties: Similar compounds have shown potential antimicrobial activity, which may extend to this compound due to its surfactant nature that can disrupt microbial membranes.
  • Cell Interaction: The amphiphilic characteristics may facilitate interactions with cell membranes, potentially influencing cellular processes such as adhesion and proliferation .

The synthesis of Sodium N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-beta-alaninate typically involves:

  • Alkylation of Beta-Alanine: Starting with beta-alanine, an alkylation reaction is performed using dodecanol or a similar compound in the presence of a base to introduce the dodecyl group.
  • Hydroxylation: Hydroxyl groups are introduced via reactions involving hydroxylating agents or by using alkoxides in controlled conditions.
  • Neutralization: The resulting compound is then neutralized with sodium hydroxide to form the sodium salt form .

Studies on interaction mechanisms involving Sodium N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-beta-alaninate focus on:

  • Protein Binding: Investigating how this compound interacts with proteins can provide insights into its biocompatibility and potential therapeutic uses.
  • Cell Membrane Interaction: Understanding how it interacts with lipid bilayers can elucidate its role in drug delivery systems and cellular uptake mechanisms .

Several compounds exhibit structural similarities to Sodium N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-beta-alaninate. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Attributes
Sodium N-(2-carboxyethyl)-N-(2-ethylhexyl)-beta-alaninateContains ethylhexyl group instead of dodecylMore hydrophobic; used primarily in industrial applications
N-(2-Hydroxyethyl)-N-dodecyl-beta-alanineLacks sodium salt form; only contains hydroxyethylLess soluble in water compared to sodium salt form
Sodium N-(2-hydroxypropyl)-N-methyl-beta-alaninateContains a propyl group instead of dodecylExhibits different solubility characteristics

Sodium N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-beta-alaninate is unique due to its combination of long-chain hydrophobicity and dual hydroxyl functionality, which enhances its solubility and compatibility across diverse applications compared to similar compounds .

Reaction Pathways for Hydroxyalkyl Beta-Alanine Derivatives

The synthesis of sodium N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-beta-alaninate involves multiple sequential reaction pathways that build upon fundamental beta-alanine chemistry . The primary synthetic route begins with beta-alanine as the core structural foundation, which undergoes selective N-alkylation reactions to introduce the hydroxyalkyl substituents [12].

The initial step involves the formation of the beta-alanine framework through established biosynthetic or chemical pathways [5] [6]. Beta-alanine can be synthesized through several well-documented routes including aspartate decarboxylation, uracil degradation, and polyamine oxidation pathways [5]. The methylaspartate lyase pathway represents one of the most efficient approaches, where fumaric acid undergoes hydroamination to form L-aspartic acid, followed by alpha-decarboxylation to yield beta-alanine [7].

The subsequent alkylation process involves two distinct N-substitution reactions. The first alkylation introduces the 2-hydroxydodecyl chain through nucleophilic substitution with an appropriate dodecyl halide or epoxide precursor [4]. This reaction typically proceeds through an SN2 mechanism, where the amino nitrogen of beta-alanine attacks the electrophilic carbon of the alkylating agent [12] [24]. The reaction conditions require careful control of temperature and pH to achieve selective mono-alkylation while minimizing side reactions [12].

The second alkylation step introduces the 2-hydroxyethyl group, often achieved through reaction with ethylene oxide or 2-chloroethanol under basic conditions [12]. This step requires precise stoichiometric control to prevent over-alkylation and formation of undesired tertiary amine products [13]. The reaction pathway can be represented as a sequential substitution process where each alkylation step modifies the nucleophilicity of the nitrogen center [12].

Table 1: Reaction Pathway Parameters for Hydroxyalkyl Beta-Alanine Synthesis

Reaction StepTemperature (°C)pH RangeReaction Time (hours)Yield (%)
Beta-alanine formation60-806.5-8.04-875-85
First N-alkylation0-258.0-10.06-1280-90
Second N-alkylation20-409.0-11.04-885-95
Quaternization60-958.0-11.05-3090-98

The quaternization reaction represents the final step in forming the betaine structure characteristic of sodium N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-beta-alaninate [19] [23]. This process involves the reaction of the tertiary amine intermediate with a carboxylate-containing electrophile, typically monochloroacetic acid or its sodium salt [19] [23]. The quaternization proceeds through nucleophilic attack of the tertiary nitrogen on the alpha-carbon of the chloroacetic acid, forming the quaternary ammonium betaine structure [19].

Optimization of Acylation and Quaternization Processes

The optimization of acylation and quaternization processes for sodium N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-beta-alaninate synthesis requires systematic control of multiple reaction parameters [23]. Temperature optimization studies have demonstrated that quaternization reactions perform optimally within the range of 60-98°C, with temperatures of 70-95°C providing the best balance between reaction rate and product stability [23].

pH control represents a critical optimization parameter for both acylation and quaternization processes [23]. The quaternization reaction requires maintenance of pH values between 7.5-13, with optimal results achieved at pH 8-11 [23]. This alkaline environment facilitates the nucleophilic attack while preventing acid-catalyzed side reactions that can lead to product degradation [23]. The pH is typically controlled through addition of sodium hydroxide or other alkali metal hydroxides [23].

Reaction time optimization studies indicate that quaternization processes require extended reaction periods of 5-30 hours to achieve complete conversion [23]. The prolonged reaction time ensures thorough conversion of tertiary amine intermediates to the desired betaine products while minimizing formation of unreacted starting materials [23]. Monitoring of reaction progress through analytical techniques such as high-performance liquid chromatography allows for precise determination of optimal reaction endpoints [25] [26].

Table 2: Optimization Parameters for Quaternization Reactions

ParameterRange TestedOptimal ValueEffect on Yield
Temperature (°C)60-9880-90+15% at optimum
pH7.5-13.08.5-10.5+20% at optimum
Reaction Time (hours)5-3012-18+12% at optimum
Stirring Rate (rpm)100-500250-350+8% at optimum

Solvent optimization plays a crucial role in both acylation and quaternization processes [12] [13]. Aqueous reaction media provide optimal conditions for quaternization reactions, as water facilitates the ionization of carboxylic acid groups and stabilizes the ionic betaine products [23]. For acylation reactions, mixed solvent systems combining water and ethanol have proven effective in achieving homogeneous reaction conditions while maintaining substrate solubility [12].

The sequence of reagent addition significantly impacts reaction efficiency and product quality [23]. Optimal protocols involve initial addition of 10-40% of the total halocarboxylic acid amount, followed by simultaneous addition of the remaining acid and alkali metal hydroxide [23]. This staged addition approach prevents localized pH fluctuations that can lead to side product formation [23].

Catalyst optimization studies have explored the use of phase transfer catalysts and other reaction promoters [12]. While some systems benefit from catalyst addition, the aqueous quaternization reactions for betaine synthesis typically proceed efficiently without additional catalytic intervention [23]. The inherent nucleophilicity of tertiary amine groups provides sufficient driving force for the quaternization reaction under optimized conditions [23].

Purification Techniques and Yield Maximization Strategies

Purification of sodium N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-beta-alaninate requires specialized techniques designed to address the amphiphilic nature of the compound and its structural similarity to reaction intermediates [11]. The purification process typically begins with thermal inactivation of any residual enzymes when biosynthetic routes are employed, followed by systematic removal of impurities through multiple complementary separation techniques [9].

Activated carbon treatment represents the initial purification step, effectively removing colored impurities and residual organic compounds [9]. The optimal activated carbon loading ranges from 12-16 grams per liter of reaction solution, with treatment conducted at 35-45°C for 20-30 minutes [9]. This decolorization step removes pigments and enzyme residues while preserving the target betaine compound [9].

Membrane filtration provides an effective means of separating the target compound from protein impurities and cellular debris [9] [27]. Ceramic membrane filtration at 0.3-0.5 MPa and 30-40°C successfully removes high molecular weight proteins while allowing passage of the beta-alanine derivative [9]. Subsequent ultrafiltration at 1.5-3.5 MPa removes smaller molecular weight impurities, achieving purification yields of 92-96% [9].

Table 3: Membrane Filtration Parameters for Beta-Alanine Derivative Purification

Membrane TypePressure (MPa)Temperature (°C)Flux Rate (L/h/m²)Retention (%)
Ceramic0.3-0.530-4015-2595-98
Ultrafiltration1.5-3.530-408-1585-92
Reverse Osmosis2.0-4.025-355-1298-99

Crystallization represents the primary purification technique for achieving high-purity sodium N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-beta-alaninate [28] [11]. The crystallization process utilizes the differential solubility of the target compound and its impurities in various solvent systems [28]. Aqueous acetic acid solutions with concentrations of 5-15% weight/weight provide optimal crystallization conditions for long-chain amino acid derivatives [28].

The crystallization protocol involves dissolving the crude product in heated aqueous acetic acid solution, followed by activated carbon treatment and filtration [28]. Controlled cooling to room temperature initiates crystal formation, with further cooling to lower temperatures completing the crystallization process [28]. Recovery yields of 93-99% have been achieved through optimized crystallization protocols [28].

Recrystallization techniques provide additional purification when higher purity levels are required [11] [28]. Multiple recrystallization cycles using different solvent systems can progressively remove trace impurities [11]. The use of mixed alcohol-water systems for recrystallization has proven effective for removing specific impurity classes, particularly iminodipropionic acid derivatives that commonly occur as synthesis byproducts [11].

Table 4: Purification Yields by Different Techniques

Purification MethodInitial Purity (%)Final Purity (%)Yield (%)Processing Time (hours)
Activated Carbon75-8588-9294-972-4
Membrane Filtration88-9294-9792-964-8
Crystallization85-9097-9993-9912-24
Combined Process75-8598-99.590-9418-36

Chromatographic purification methods offer high-resolution separation capabilities for sodium N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-beta-alaninate [25] [26]. High-performance liquid chromatography using reversed-phase columns with C18 stationary phases provides excellent separation of the target compound from structurally similar impurities [25]. Mobile phases consisting of water, acetonitrile, and trifluoroacetic acid enable baseline separation of different N-alkylated beta-alanine derivatives [25].

Liquid-liquid extraction techniques provide an alternative approach for large-scale purification operations [29]. The amphiphilic nature of sodium N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-beta-alaninate allows for selective extraction using appropriately chosen organic solvent systems [29]. Centrifugal extraction equipment enables continuous processing with high throughput and efficient phase separation [29].

Fourier Transform Infrared and Proton Nuclear Magnetic Resonance Spectral Signatures

Sodium N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-beta-alaninate exhibits distinctive spectroscopic characteristics that reflect its complex molecular architecture combining amphiphilic properties with multiple hydrogen bonding sites. The compound's molecular formula C₁₇H₃₄NNaO₄ and molecular weight of 339.45 g/mol establish its identity as a tertiary amine betaine derivative [1].

Fourier Transform Infrared Spectroscopic Analysis

The FT-IR spectrum of this compound displays several characteristic absorption bands that provide definitive structural information. The carboxylate functionality of the beta-alaninate backbone manifests as strong absorption bands in the region 1580-1620 cm⁻¹, representing the asymmetric carboxylate stretching vibration, while the symmetric stretch appears at 1400-1450 cm⁻¹ [2] [3]. These frequencies are consistent with ionic carboxylate groups and confirm the salt form of the compound.

The hydroxyl groups present in both the hydroxydodecyl and hydroxyethyl substituents generate broad, intense absorption bands in the 3200-3400 cm⁻¹ region, indicative of extensive hydrogen bonding networks [4]. This broad absorption envelope overlaps with and obscures individual C-H stretching vibrations, though the characteristic alkyl C-H stretching frequencies can still be observed extending beyond the hydroxyl envelope at 2850-2950 cm⁻¹ [5]. The presence of free, non-hydrogen bonded hydroxyl groups is evidenced by sharper peaks at 3600-3650 cm⁻¹ [4].

The tertiary amine structure is confirmed by the absence of N-H stretching vibrations in the 3300-3500 cm⁻¹ region [6] [7]. Instead, the compound exhibits C-N stretching vibrations characteristic of tertiary amines at 1220-1260 cm⁻¹ [6]. The long alkyl chain is identified by the presence of CH₂ rocking vibrations at 720-730 cm⁻¹, which only appear when four or more consecutive methylene groups are present [5].

Functional GroupWavenumber (cm⁻¹)IntensityAssignment
Carboxylate (COO⁻)1580-1620StrongBeta-alaninate backbone
Hydroxyl (OH) - bonded3200-3400Broad, StrongIntermolecular H-bonding
Hydroxyl (OH) - free3600-3650Sharp, MediumNon-bonded OH groups
C-H stretching (alkyl)2850-2950StrongDodecyl chain CH₂/CH₃
C-N stretching (tertiary)1220-1260MediumTertiary N-alkyl bonds
CH₂ rocking (alkyl chain)720-730MediumLong chain indicator

Proton Nuclear Magnetic Resonance Spectroscopic Analysis

¹H NMR spectroscopy reveals the detailed structure of the hydroxylated alkyl chains and beta-alaninate backbone. The hydroxyl protons appear as broad singlets in the 3.5-5.5 ppm region due to rapid exchange with water and hydrogen bonding effects [2]. The alpha protons adjacent to the tertiary nitrogen center resonate as multiplets at 3.8-4.2 ppm, while the methylene protons of the beta-alaninate backbone appear as characteristic triplets at 2.4-2.8 ppm.

The extensive dodecyl chain generates a complex multiplet pattern in the aliphatic region (1.2-2.8 ppm), integrating for approximately 22 protons [8]. The terminal methyl group appears as a distinctive triplet at 0.8-1.0 ppm, integrating for 3 protons. The integration pattern confirms the molecular structure and the presence of both hydroxydodecyl and hydroxyethyl substituents.

Nuclear EnvironmentChemical Shift (ppm)MultiplicityIntegration
Hydroxyl protons (OH)3.5-5.5 (¹H)Broad singlet2H
Alpha protons (CHN)3.8-4.2 (¹H)Multiplet2H
Methylene protons (CH₂)1.2-2.8 (¹H)Multiplet22H
Terminal methyl protons (CH₃)0.8-1.0 (¹H)Triplet3H

Hydrogen Bonding Networks in Aqueous Solutions

The hydrogen bonding behavior of Sodium N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-beta-alaninate in aqueous solutions represents a complex interplay between intramolecular and intermolecular interactions that significantly influences its amphiphilic properties and surfactant behavior.

Intramolecular Hydrogen Bonding Patterns

The molecular architecture of this compound presents multiple sites capable of forming intramolecular hydrogen bonds. The hydroxyl groups on both the dodecyl and ethyl chains can potentially interact with the carboxylate oxygen atoms of the beta-alaninate backbone, forming stabilizing intramolecular contacts [9] [10]. However, the geometric constraints of the tertiary amine center and the flexibility of the alkyl chains influence the accessibility and strength of these interactions.

Research on similar betaine-type compounds indicates that intramolecular hydrogen bonding can enhance the stability of preferred molecular conformations [11]. The hydroxyl group on the ethyl chain, being in closer proximity to the carboxylate center, is more likely to form stable intramolecular hydrogen bonds compared to the hydroxyl group on the longer dodecyl chain.

Intermolecular Hydrogen Bonding in Aqueous Media

In aqueous solutions, the compound forms extensive hydrogen bonding networks with water molecules through its multiple hydroxyl groups and carboxylate functionality [12] [13]. The hydroxyl groups can simultaneously act as both hydrogen bond donors and acceptors, with each hydroxyl capable of participating in up to three hydrogen bonds: donating one bond through the hydrogen atom and accepting two bonds through the oxygen lone pairs [13].

The hydrophilic head group region, comprising the carboxylate and hydroxyl functionalities, creates a structured water layer around the molecule [14]. Molecular dynamics studies on similar amphiphilic systems reveal that surfactants induce a layering structure in water that extends approximately 1 nm from the molecule [14]. Water molecules exhibit preferred orientational ordering with dipoles pointing toward the charged head group region.

Cooperative Effects in Hydrogen Bonding Networks

The presence of multiple hydrogen bonding sites in this compound enables cooperative effects that can enhance the overall strength of the hydrogen bonding network [10]. Cooperative hydrogen bonding occurs when the formation of one hydrogen bond enhances the strength of adjacent hydrogen bonds within the same molecule or molecular assembly.

Studies on hydroxyl-containing compounds demonstrate that cooperativity can increase hydrogen bond strengths by up to 50% [10]. In the case of this beta-alaninate derivative, the electron-withdrawing effect of the carboxylate group can enhance the hydrogen bond donor strength of the adjacent hydroxyl groups, while simultaneously improving their acceptor capabilities.

Solvent Structural Modifications

The amphiphilic nature of the compound leads to significant modifications in the hydrogen bonding structure of water in its vicinity [15]. The hydrophobic dodecyl chain disrupts the normal tetrahedral hydrogen bonding network of water, creating a cavity that forces water molecules to reorganize their hydrogen bonding patterns. This reorganization typically results in enhanced water-water hydrogen bonding in the immediate solvation shell around the hydrophobic region.

The dual presence of hydrophilic and hydrophobic regions creates distinct solvation environments that influence the overall hydrogen bonding dynamics. The hydroxyl groups and carboxylate functionality promote strong water association, while the alkyl chain regions induce water structuring effects characteristic of hydrophobic hydration.

Comparative Analysis With Non-Hydroxylated Analogues

A systematic comparison of Sodium N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-beta-alaninate with its non-hydroxylated analogues reveals the profound impact of hydroxyl substitution on molecular structure, spectroscopic properties, and hydrogen bonding behavior.

Structural and Spectroscopic Distinctions

The most significant spectroscopic difference between the hydroxylated compound and its non-hydroxylated analogues lies in the hydroxyl stretching region of the FT-IR spectrum. While Sodium N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-beta-alaninate exhibits broad, intense absorption at 3200-3400 cm⁻¹ due to hydrogen-bonded hydroxyl groups, non-hydroxylated analogues such as Sodium N-dodecyl-beta-alaninate completely lack these characteristic absorptions .

The comparison with Sodium N-(2-carboxyethyl)-N-(2-ethylhexyl)-beta-alaninate illustrates the impact of replacing hydroxyl groups with carboxylate functionality. This analogue, with molecular formula C₁₄H₂₅NNa₂O₄ and molecular weight 317.33 g/mol, exhibits different hydrogen bonding characteristics despite similar amphiphilic properties . The carboxylate substitution provides ionic hydrophilicity but lacks the versatile hydrogen bonding capacity of hydroxyl groups.

CompoundMolecular FormulaMolecular Weight (g/mol)OH Stretching (cm⁻¹)Hydrogen Bonding Capacity
Sodium N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-beta-alaninateC₁₇H₃₄NNaO₄339.453200-3400 (broad)High (2 OH groups)
Sodium N-(2-carboxyethyl)-N-(2-ethylhexyl)-beta-alaninateC₁₄H₂₅NNa₂O₄317.33AbsentLow (carboxylate only)
Sodium N-dodecyl-beta-alaninate (non-hydroxylated)C₁₅H₃₀NNaO₂279.40AbsentLow (no OH groups)

Hydrogen Bonding Capacity Variations

The introduction of hydroxyl groups fundamentally alters the hydrogen bonding profile of the molecule. Non-hydroxylated analogues rely primarily on the carboxylate functionality for hydrogen bonding interactions, which limits their bonding capacity to acceptor interactions only. In contrast, the hydroxylated compound can participate in both donor and acceptor interactions, creating more complex and stable hydrogen bonding networks [12].

Research on beta-alanine derivatives confirms that hydroxyl substitution significantly enhances the compound's ability to form intramolecular hydrogen bonds [11]. Non-hydroxylated analogues show resistance to intramolecular hydrogen bond formation due to the absence of suitable donor groups, resulting in more flexible molecular conformations and different self-assembly behaviors.

Hydrophilic-Hydrophobic Balance Modifications

The presence of hydroxyl groups increases the hydrophilic character of the molecule while maintaining the hydrophobic properties of the alkyl chain. This enhanced amphiphilicity affects the critical micelle concentration, surface tension reduction capabilities, and interfacial behavior compared to non-hydroxylated analogues [17] [15].

Studies on amphiphilic molecules demonstrate that hydroxyl substitution in the alkyl chain regions can enable the formation of thermotropic liquid crystalline properties [17]. The hydroxyl groups facilitate intermolecular hydrogen bonding that stabilizes ordered molecular arrangements, a property typically absent in non-hydroxylated analogues.

Conformational and Structural Implications

The conformational behavior of hydroxylated and non-hydroxylated beta-alaninate derivatives differs significantly due to the additional constraints imposed by hydrogen bonding interactions. While non-hydroxylated analogues exhibit relatively free rotation around C-C bonds in the alkyl chains, hydroxylated derivatives may adopt preferred conformations stabilized by intramolecular hydrogen bonds [9].

Computational studies suggest that the presence of hydroxyl groups can influence the overall molecular shape and self-assembly patterns in aqueous solutions [15]. This structural influence extends to the interfacial properties and micellization behavior, making hydroxylated derivatives distinct from their non-hydroxylated counterparts in practical applications.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

339.23855285 g/mol

Monoisotopic Mass

339.23855285 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

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